molecular formula C12H11BrN2O2S B231518 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide

4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No. B231518
M. Wt: 327.2 g/mol
InChI Key: WIDCQNAWPWDOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its inhibition of certain enzymes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has also been found to inhibit the activity of histone deacetylases, enzymes that play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide have been extensively studied. It has been found to have inhibitory effects on certain enzymes, leading to changes in the biochemical and physiological processes in the body. It has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its potential applications in drug development, as it has been found to have inhibitory effects on certain enzymes. However, one of the limitations is its potential toxicity, as it has been found to induce apoptosis in cancer cells.

Future Directions

There are several future directions for the study of 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide. One of the future directions is the further study of its potential applications in drug development, particularly in the development of anticancer drugs. Another future direction is the study of its potential toxicity, particularly in the development of drug delivery systems that can minimize its toxicity. Additionally, the study of its mechanism of action can provide insights into the regulation of biochemical and physiological processes in the body.

Synthesis Methods

The synthesis of 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide can be achieved through various methods. One of the commonly used methods involves the reaction between 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonyl chloride and ammonia in the presence of a catalyst. Another method involves the reaction between 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonyl chloride and sodium azide, followed by the reduction of the resulting azide compound with sodium borohydride.

Scientific Research Applications

4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes, making it a potential candidate for drug development. It has also been studied for its potential applications in cancer treatment, as it has been found to induce apoptosis in cancer cells.

properties

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.2 g/mol

IUPAC Name

4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H11BrN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2

InChI Key

WIDCQNAWPWDOPX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)Br

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.